molecular formula C7H2ClI2NO B13703637 3-Chloro-5,7-diiodobenzisoxazole

3-Chloro-5,7-diiodobenzisoxazole

Cat. No.: B13703637
M. Wt: 405.36 g/mol
InChI Key: DJYLIPNYZLNYST-UHFFFAOYSA-N
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Description

3-Chloro-5,7-diiodobenzisoxazole is a halogenated benzisoxazole derivative. Benzisoxazoles are a class of heterocyclic compounds that contain both benzene and isoxazole rings. The presence of chlorine and iodine atoms in the benzisoxazole ring makes this compound particularly interesting due to its potential reactivity and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5,7-diiodobenzisoxazole typically involves the halogenation of benzisoxazole derivativesFor instance, the chlorination and iodination of benzisoxazole can be achieved using reagents such as phosphorus(V) oxohalides and iodine in the presence of organic bases like triethylamine .

Industrial Production Methods: Industrial production of halogenated benzisoxazoles often involves large-scale halogenation processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-5,7-diiodobenzisoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzisoxazoles, while coupling reactions can produce complex heterocyclic compounds .

Scientific Research Applications

3-Chloro-5,7-diiodobenzisoxazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-5,7-diiodobenzisoxazole involves its interaction with specific molecular targets. The halogen atoms in the compound can form strong interactions with biological molecules, potentially inhibiting or modulating their activity. The exact pathways and targets are still under investigation, but it is believed that the compound can interfere with cellular processes by binding to enzymes or receptors .

Comparison with Similar Compounds

  • 3-Chloro-5,5-dimethyl-4,5-dihydroisoxazole
  • 3-Bromo-5,7-diiodobenzisoxazole
  • 3-Iodo-5,7-dichlorobenzisoxazole

Comparison: 3-Chloro-5,7-diiodobenzisoxazole is unique due to the presence of both chlorine and iodine atoms, which impart distinct reactivity and properties compared to other halogenated benzisoxazoles. The combination of these halogens can enhance the compound’s biological activity and its potential as a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C7H2ClI2NO

Molecular Weight

405.36 g/mol

IUPAC Name

3-chloro-5,7-diiodo-1,2-benzoxazole

InChI

InChI=1S/C7H2ClI2NO/c8-7-4-1-3(9)2-5(10)6(4)12-11-7/h1-2H

InChI Key

DJYLIPNYZLNYST-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1C(=NO2)Cl)I)I

Origin of Product

United States

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